molecular formula C18H19ClN2O3 B2502307 2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide CAS No. 1396760-83-0

2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2502307
CAS No.: 1396760-83-0
M. Wt: 346.81
InChI Key: LRXCXZDCUOCZLQ-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a chloro group and a piperidine ring attached to a furan-3-carbonyl moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Attachment of the Furan-3-Carbonyl Group: The furan-3-carbonyl group is introduced via acylation reactions, often using reagents like furan-3-carbonyl chloride.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-chlorobenzoyl chloride with the piperidine intermediate under basic conditions.

    Final Coupling: The final step involves coupling the furan-3-carbonyl piperidine intermediate with the benzamide core to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(piperidin-4-ylmethyl)benzamide: Lacks the furan-3-carbonyl group, which may affect its biological activity.

    N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide: Lacks the chloro group, which may influence its reactivity and interactions.

    2-chloro-N-(furan-3-carbonyl)benzamide: Lacks the piperidine ring, which may alter its chemical properties and applications.

Uniqueness

2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of both the chloro group and the furan-3-carbonyl piperidine moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-chloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-16-4-2-1-3-15(16)17(22)20-11-13-5-8-21(9-6-13)18(23)14-7-10-24-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXCXZDCUOCZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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